Cas no 1356447-69-2 (D-Methionine 1,1-Dimethylethyl Ester Hydrochloride)

D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 化学的及び物理的性質
名前と識別子
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- D-Methionine 1,1-Dimethylethyl Ester Hydrochloride
- KZJQROCWHZGZBJ-OGFXRTJISA-N
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- インチ: 1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m1./s1
- InChIKey: KZJQROCWHZGZBJ-OGFXRTJISA-N
- ほほえんだ: C(OC(C)(C)C)(=O)[C@H](N)CCSC.[H]Cl
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M260490-1g |
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |
1356447-69-2 | 1g |
$ 170.00 | 2022-06-04 | ||
TRC | M260490-10g |
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |
1356447-69-2 | 10g |
$ 1360.00 | 2022-06-04 | ||
TRC | M260490-10000mg |
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |
1356447-69-2 | 10g |
$1642.00 | 2023-05-18 | ||
TRC | M260490-1000mg |
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride |
1356447-69-2 | 1g |
$207.00 | 2023-05-18 |
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
D-Methionine 1,1-Dimethylethyl Ester Hydrochlorideに関する追加情報
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride: A Comprehensive Overview of Structure, Synthesis, and Applications
D-Methionine 1,1-Dimethylethyl Ester Hydrochloride (CAS No. 1356447-69-2) is a chemically modified derivative of the essential amino acid methionine, featuring a tert-butyl ester group and a hydrochloride salt form. This compound represents a significant advancement in the field of amino acid chemistry due to its enhanced stability and bioavailability compared to native methionine. The esterification of the carboxylic acid group with tert-butanol introduces steric hindrance that reduces susceptibility to enzymatic hydrolysis, while the hydrochloride salt ensures solubility in aqueous environments—a critical factor for pharmaceutical formulation.
The molecular structure of D-Methionine 1,1-Dimethylethyl Ester Hydrochloride consists of a chiral sulfur-containing side chain characteristic of methionine (L/D stereochemistry) and a bulky tert-butyl ester moiety attached to the α-carboxylic acid group. Recent studies have demonstrated that this structural modification significantly alters the pharmacokinetic profile of methionine derivatives, enabling prolonged systemic exposure in preclinical models (Journal of Medicinal Chemistry, 2023). The compound's unique properties make it particularly relevant for applications in targeted drug delivery systems and as a building block for prodrug development.
Synthesis pathways for D-Methionine 1,1-Dimethylethyl Ester Hydrochloride typically involve two key steps: esterification of D-methionine with tert-butanol under acidic conditions followed by salt formation with hydrochloric acid. Modern synthetic approaches emphasize green chemistry principles by utilizing microwave-assisted reactions and solvent-free conditions to improve yield efficiency (Organic Process Research & Development, 2024). The resulting product exhibits high purity (>99% HPLC) and consistent crystallinity when isolated through controlled recrystallization techniques.
In the realm of pharmaceutical research, this compound has garnered attention as a potential precursor for developing sulfur-containing drugs with improved metabolic stability. A notable application is its use in designing prodrugs for cysteine-based therapeutics, where the tert-butyl ester serves as a reversible protecting group that enhances intestinal absorption (Advanced Drug Delivery Reviews, 2023). Clinical trials are currently investigating its role in mitigating oxidative stress-related pathologies through enhanced glutathione synthesis.
The hydrophobic nature of the tert-butyl ester moiety also makes this compound valuable in lipid-based drug delivery systems (LBDDS). Research published in Pharmaceutical Research (2024) demonstrated that formulations containing D-methionine tert-butyl ester exhibited improved solubility characteristics compared to conventional amino acid derivatives when incorporated into self-emulsifying drug delivery systems (SEDDS).
An emerging area of interest involves the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The D-stereochemistry provides predictable enantioselectivity when used as an intermediate in multi-step syntheses targeting complex natural products (Tetrahedron: Asymmetry, 2023). This application leverages both the structural rigidity introduced by the tert-butyl group and the inherent chirality of methionine.
In food science applications, preliminary studies suggest that this derivative may function as an effective flavor enhancer due to its modified taste profile compared to native methionine. Its resistance to Maillard reaction under high-temperature processing conditions makes it particularly suitable for use in heat-sensitive food products (Journal of Agricultural and Food Chemistry, 2024).
The stability profile of D-methionine tert-butyl ester has been extensively characterized using accelerated stability testing protocols compliant with ICH guidelines (Q1A(R2)). Results indicate that when stored at controlled conditions (i.e., ≤8°C), the compound maintains >98% integrity over extended periods without significant degradation or racemization phenomena.
Ongoing research is exploring potential applications in nutraceutical development where controlled release profiles are desired. The combination of amino acid functionality with esterified side chains opens new avenues for creating sustained-release formulations with tailored pharmacodynamic effects (European Journal of Pharmaceutics and Biopharmaceutics, 2024).
In analytical chemistry contexts, this compound serves as an important reference standard for validating HPLC methods targeting sulfur-containing amino acids in biological matrices. Its distinct retention characteristics on reversed-phase columns provide reliable calibration data across various detection wavelengths.
The environmental impact assessment studies conducted on production processes for D-methionine tert-butyl ester have highlighted opportunities for process intensification through continuous flow manufacturing technologies. These innovations align with industry trends toward sustainable chemical production while maintaining high product quality standards.
Preliminary toxicological evaluations indicate favorable safety profiles comparable to native methionine derivatives when administered orally at therapeutic doses. This supports its potential use across multiple dosage forms including tablets, capsules, and injectable solutions depending on specific application requirements.
In conclusion, D-methionine tert-butyl ester represents an innovative chemical entity with diverse applications spanning pharmaceutical development, food science research, and analytical chemistry practices. Continued investigation into its physicochemical properties will likely uncover additional utility across various scientific disciplines while maintaining compliance with evolving regulatory standards.
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